molecular formula C13H11NO B13946318 Aziridine, 1-(2-naphthoyl)- CAS No. 63021-45-4

Aziridine, 1-(2-naphthoyl)-

Cat. No.: B13946318
CAS No.: 63021-45-4
M. Wt: 197.23 g/mol
InChI Key: BRQKCXRFVLZIPZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Aziridine, 1-(2-naphthoyl)- can be synthesized through various methods. One common approach involves the reaction of 2-naphthoyl chloride with aziridine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of aziridines often involves the dehydration of aminoethanol. The Nippon Shokubai process uses an oxide catalyst and high temperatures to achieve this transformation.

Chemical Reactions Analysis

Types of Reactions

Aziridine, 1-(2-naphthoyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Aziridine, 1-(2-naphthoyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of aziridine, 1-(2-naphthoyl)- involves the nucleophilic attack on the aziridine ring, leading to ring-opening and formation of reactive intermediates. These intermediates can interact with various molecular targets, including DNA and proteins, potentially leading to cytotoxic effects. The compound’s high reactivity is attributed to the ring strain in the aziridine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aziridine, 1-(2-naphthoyl)- is unique due to the presence of both the aziridine ring and the naphthoyl group. This combination imparts distinct reactivity and potential bioactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

aziridin-1-yl(naphthalen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-13(14-7-8-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQKCXRFVLZIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1C(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212306
Record name Aziridine, 1-(2-naphthoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63021-45-4
Record name Aziridine, 1-(2-naphthoyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063021454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC89306
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89306
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aziridine, 1-(2-naphthoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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